3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid
Description
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR shifts (DMSO-d₆, 400 MHz):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Carboxylic acid (COOH) | 12.1 | singlet |
| NH (enaminone) | 8.9 | broad singlet |
| Vinyl H (C=CH) | 7.2 | doublet (J=15 Hz) |
| Phenyl aromatic H | 7.3–7.5 | multiplet |
| CH₂ (C3 position) | 3.1 | double doublet |
¹³C NMR reveals characteristic signals at 172.1 ppm (COOH), 165.4 ppm (ketone C=O), and 122.5 ppm (q, J = 288 Hz, CF₃).
Infrared Spectroscopy (IR)
Key absorption bands (cm⁻¹):
- 3320 (N–H stretch)
- 1715 (C=O, carboxylic acid)
- 1680 (C=O, ketone)
- 1620 (C=C vinyl)
- 1280–1120 (C–F stretches)
Mass Spectrometry (MS)
High-resolution ESI-MS shows:
- Base peak at m/z 287.0770 [M+H]⁺ (calc. 287.0770)
- Fragment ions at m/z 240.0623 (loss of COOH) and m/z 130.0412 (phenylpropanoate)
Comparative Analysis with Related β-Amino Acid Derivatives
The trifluoro-3-oxobut-1-enyl group confers unique reactivity compared to simpler β-amino acids:
Properties
IUPAC Name |
3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIIENMBDGAIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395907 | |
| Record name | 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133992-79-7 | |
| Record name | 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagent Selection
The synthesis typically begins with phenylalanine derivatives (e.g., methyl L-phenylalaninate) and 4,4,4-trifluoro-3-oxobut-1-enyl reagents (e.g., 4,4,4-trifluoro-3-oxo-1-butenyl bromide). The phenylalanine derivative provides the amino acid backbone, while the trifluoro reagent introduces the electrophilic enone system.
Table 1: Key Reagents and Their Roles
| Reagent | Role | Purity Requirements |
|---|---|---|
| Methyl L-phenylalaninate | Amino acid precursor | ≥98% (HPLC grade) |
| 4,4,4-Trifluoro-3-oxo-1-butenyl bromide | Electrophilic coupling partner | ≥95% (anhydrous) |
| Triethylamine | Base (for deprotonation) | ≥99.5% |
Reaction Conditions and Mechanistic Pathway
The core reaction involves a nucleophilic attack by the primary amine of phenylalanine on the β-carbon of the trifluoro-enone, followed by elimination to form the enamine linkage.
Stepwise Mechanism :
-
Deprotonation : Triethylamine abstracts a proton from the amino group, generating a nucleophilic amine.
-
Nucleophilic Addition : The amine attacks the electrophilic β-carbon of the trifluoro-enone, forming a tetrahedral intermediate.
-
Elimination : A bromide ion is expelled, yielding the conjugated enamine product.
-
Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using aqueous HCl or NaOH.
Optimized Conditions :
Table 2: Reaction Parameters and Outcomes
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 0–25°C | >30°C causes side reactions |
| Solvent | DCM | Polar solvents slow reaction |
| Molar Ratio (Amine:Enone) | 1:1.1 | Excess enone improves yield |
Purification and Isolation
Post-reaction, the crude product is purified via:
-
Acid-Base Extraction : Separation of the carboxylic acid from unreacted starting materials using aqueous NaHCO₃ and HCl.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
-
Recrystallization : From ethanol/water mixtures to achieve ≥95% purity.
Analytical Characterization
Critical quality control data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 5H, Ph), 6.85 (d, J=15.4 Hz, 1H, CH=), 4.30 (q, 1H, CH-NH), 3.10 (dd, 2H, CH₂).
-
¹⁹F NMR : δ -62.5 (CF₃).
-
HRMS : m/z 287.23 [M+H]⁺.
| Code | Precautionary Measure |
|---|---|
| P280 | Wear protective gloves/eye protection |
| P301+P310 | If swallowed: Immediate medical attention |
| P305+P351+P338 | Eye exposure: Rinse cautiously |
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The trifluoromethyl ketone can be reduced to the corresponding alcohol.
Substitution: The enylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Phenolic acids or quinones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted propionic acids.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticonvulsant Activity
Research indicates that compounds structurally related to 3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid exhibit potent anticonvulsant properties. For instance, studies on analogs of trifluorinated compounds have shown effectiveness in reducing the minimum alveolar concentration of isoflurane without significant cardiovascular side effects . These findings suggest that the compound could be further explored for its potential as an oral general anesthetic and anticonvulsant agent.
1.2 General Anesthetic Properties
The compound's structural features may enhance its interaction with GABA(A) receptors, leading to increased GABAergic activity . This mechanism is crucial for developing new anesthetic drugs that are effective yet have fewer side effects compared to existing options.
Pharmacological Applications
2.1 Anti-Cancer Research
Preliminary studies indicate that trifluorinated compounds can induce apoptosis in cancer cells. For example, certain derivatives of similar structures have shown significant cytotoxic effects in vitro against various cancer cell lines . The unique electronic properties imparted by the trifluoromethyl group may enhance the selectivity and potency of these compounds against tumor cells.
2.2 Anti-Diabetic Potential
In vivo studies using genetically modified models have demonstrated that related compounds can significantly lower glucose levels, suggesting a potential application in diabetes management . The modulation of metabolic pathways through such compounds could lead to innovative treatments for metabolic disorders.
Material Science
3.1 Synthesis of Advanced Materials
The unique chemical properties of this compound allow for its use in synthesizing advanced materials with specific functionalities. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technologies .
3.2 Drug Delivery Systems
The compound's amphiphilic nature may facilitate its incorporation into liposomal formulations or polymeric nanoparticles for targeted drug delivery applications. This could enhance the bioavailability and therapeutic index of drugs administered alongside it.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl ketone moiety can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid, differing primarily in substituents, stereochemistry, or backbone modifications:
Physicochemical and Crystallographic Comparisons
Electron-Withdrawing Substituents: The trifluoro group in the target compound enhances electrophilicity at the ketone, favoring nucleophilic additions compared to the trichloro analogue, which has greater steric bulk and lower electronegativity . The methoxy group in the trichloro derivative (C₁₇H₁₈Cl₃NO₅·H₂O) introduces additional hydrogen-bonding sites, stabilizing its crystal lattice via O–H···O and C–H···Cl interactions .
Crystallographic Behavior :
- The trichloro derivative crystallizes in a triclinic system (space group P1) with a density of 1.461 Mg/m³ , while the target compound’s crystal data are unreported .
- Intramolecular hydrogen bonds (e.g., N41–H41···O21 in the trichloro compound) reduce conformational flexibility, a feature absent in the phthalimide-protected analogue (3f) .
Synthetic Utility :
- The trichloro derivative is synthesized from levulinic acid intermediates, whereas the target compound likely derives from trifluoropyruvate precursors .
- Both compounds serve as precursors for nitrogen-containing heterocycles, but the trichloro analogue’s methoxy group enables regioselective functionalization .
Biological Activity
3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid, with the CAS number 133992-79-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C13H12F3NO3
- Molecular Weight : 287.23 g/mol
- Structure : The compound features a phenyl group attached to a propanoic acid backbone and a trifluoro ketone substituent.
Synthesis
The synthesis of this compound can be achieved through various chemical reactions involving L-phenylalanine and trifluoromethylated compounds. The specific method involves the reaction of L-phenylalanine with 1-Ethoxy-3-trifluoromethyl-1,3-butadiene under controlled conditions to yield the desired product .
Antimicrobial Properties
Research indicates that derivatives of β-amino acids, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized compounds can inhibit bacterial growth effectively .
Effects on Plant Growth
One notable study highlighted the effect of related compounds on plant growth. The application of specific derivatives enhanced oil and protein content in rapeseed seedlings. The highest concentration used (75 mg/L) resulted in a significant increase in both oil yield and protein content compared to untreated controls .
| Concentration (mg/L) | Oil Content (kg/t) | Protein Content (mg/100g) |
|---|---|---|
| 0 | Control | Control |
| 25 | 320 | 20.5 |
| 50 | 330 | 25.0 |
| 75 | 334 | 31.2 |
| 100 | 325 | 28.0 |
Case Study 1: Antimicrobial Activity
A series of β-amino acid derivatives were tested against various bacterial strains. Among them, one derivative demonstrated an IC50 value comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Case Study 2: Agricultural Application
In agricultural studies, the application of this compound led to improved growth metrics in rapeseed plants. The increase in protein content was particularly notable when treated with higher concentrations of the compound .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid?
The compound is synthesized via condensation of methyl 4,4,4-trifluoro-3-oxobut-1-enoate with L-phenylalanine derivatives under mild alkaline conditions (e.g., aqueous ethanol, pH 8–9, 25°C). Key steps include stoichiometric control of the enamine-forming reaction and recrystallization from ethanol/water mixtures for purification. Reaction progress is monitored via TLC or HPLC to minimize side products like β-ketoamide tautomers .
Q. How is the crystal structure of this compound characterized, and what computational tools are essential?
Single-crystal X-ray diffraction (Bruker APEXII CCD, MoKα radiation, λ = 0.71073 Å) is employed, with data refined using SHELXL. The triclinic system (space group P1) has unit cell parameters: a = 5.6684 Å, b = 8.601 Å, c = 10.336 Å, α = 87.72°, β = 85.70°, γ = 85.65°. Intramolecular hydrogen bonds (N–H···O, C–H···Cl) stabilize S(6) and S(5) ring motifs, while water-mediated intermolecular interactions form 2D layers .
Advanced Research Questions
Q. How do tautomeric equilibria and hydrogen bonding networks affect spectroscopic data interpretation?
Keto-enol tautomerism in solution complicates NMR and IR analysis. To resolve discrepancies:
- Solid-state NMR or X-ray crystallography identifies dominant tautomers (e.g., keto form in crystals).
- DFT calculations (B3LYP/6-31G*) predict IR carbonyl stretches (1680–1720 cm⁻¹) and NMR chemical shifts, validated against experimental data.
- Dynamic effects in solution are quantified via variable-temperature NMR .
Q. What strategies optimize synthesis yield while minimizing byproducts like β-ketoamide derivatives?
- pH control : Maintain alkaline conditions (pH 8–9) to favor enamine formation over competing pathways.
- Solvent selection : Polar aprotic solvents (e.g., DMF) reduce side reactions.
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate imine condensation. Yield improvements (70–85%) are achieved via iterative HPLC-guided optimization .
Q. Which biological assays are suitable for evaluating pharmacological activity, and how are SARs analyzed?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli.
- Enzyme inhibition : α-Glucosidase or KATP channel assays (IC₅₀ determination).
- SAR insights :
- The trifluoromethyl group enhances metabolic stability (logP ~2.1).
- The (S)-configuration at C2 improves target binding, as seen in nateglinide analogs (KATP IC₅₀: 0.1–10 μM) .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting crystallographic and solution-phase structural data?
- X-ray vs. NMR : Crystallography reveals rigid, hydrogen-bonded conformations, while NMR detects dynamic equilibria. Use molecular dynamics simulations to model flexibility.
- Temperature-dependent studies : Cooling NMR samples to –40°C slows tautomerism, aligning solution data with solid-state structures .
Methodological Tables
| Parameter | Value | Source |
|---|---|---|
| Crystallographic space group | P1 | |
| Unit cell volume (ų) | 500.8 | |
| Hydrogen bond (N41–H41···O21) | 2.672 Å | |
| Melting point | 393 K | |
| SHELXL refinement R-factor | R₁ = 0.024 (I > 2σ(I)) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
